![molecular formula C19H25N3O3S B4838211 2-[benzyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B4838211.png)
2-[benzyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide
Overview
Description
2-[Benzyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide, also known as BMS-582949, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective p38α mitogen-activated protein kinase (MAPK) inhibitors, which are known to play a key role in inflammation and immune response.
Mechanism of Action
2-[benzyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide selectively inhibits the p38α MAPK pathway, which is a key signaling pathway involved in inflammation and immune response. By inhibiting this pathway, 2-[benzyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide reduces the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
2-[benzyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In addition, 2-[benzyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide has been shown to reduce the activation of immune cells such as macrophages and T cells. Physiologically, 2-[benzyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide has been shown to improve lung function in animal models of chronic obstructive pulmonary disease.
Advantages and Limitations for Lab Experiments
One advantage of 2-[benzyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide is that it is a selective inhibitor of the p38α MAPK pathway, which reduces the risk of off-target effects. In addition, 2-[benzyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide has been extensively studied in preclinical models, which provides a strong foundation for its potential clinical applications. One limitation of 2-[benzyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are several future directions for research on 2-[benzyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide. One potential direction is to investigate its potential therapeutic applications in other diseases such as inflammatory bowel disease, multiple sclerosis, and psoriasis. Another direction is to investigate the safety and efficacy of 2-[benzyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide in clinical trials. Finally, further research is needed to fully understand the mechanism of action of 2-[benzyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide and its potential side effects.
Scientific Research Applications
2-[benzyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases such as rheumatoid arthritis, chronic obstructive pulmonary disease, and cancer. In preclinical studies, 2-[benzyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide has shown promising results in reducing inflammation and improving lung function. In addition, 2-[benzyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide has also been shown to have anti-tumor activity in various cancer cell lines.
properties
IUPAC Name |
2-[benzyl(methylsulfonyl)amino]-N-[2-(dimethylamino)ethyl]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3S/c1-21(2)14-13-20-19(23)17-11-7-8-12-18(17)22(26(3,24)25)15-16-9-5-4-6-10-16/h4-12H,13-15H2,1-3H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXLHDBMQWYKIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC=CC=C1N(CC2=CC=CC=C2)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.